3-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the sulfamoyl group and the oxazole ring. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzothiazole or oxazole rings.
Scientific Research Applications
3-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: This compound shares the benzothiazole and sulfamoyl groups but differs in the presence of a benzyl group and a benzamide moiety.
3-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: Similar in structure but contains a thiophene ring instead of an oxazole ring.
Uniqueness
3-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its oxazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
3-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c1-6-4-9(20-16-6)11(17)15-12-14-8-3-2-7(22(13,18)19)5-10(8)21-12/h2-5H,1H3,(H2,13,18,19)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXYXVUFJDNAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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